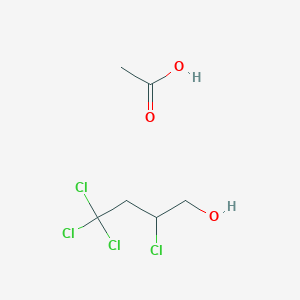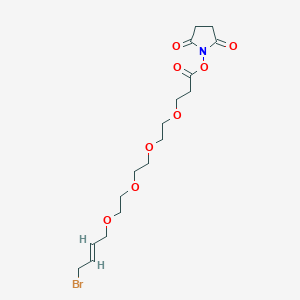
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom and multiple ether linkages, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate typically involves multiple steps. One common method includes the esterification of 17-bromo-4,7,10,13-tetraoxaheptadec-15-enoic acid with 2,5-dioxopyrrolidin-1-yl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Bromine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or coatings can enhance their performance in various applications.
作用機序
The mechanism of action of (E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate involves its interaction with specific molecular targets. The bromine atom and ether linkages play a crucial role in binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Bromomethyl methyl ether: Similar in containing a bromine atom and ether linkage.
Monolithic polymer-magnetite nanoparticle composites: Similar in their use of complex organic structures for advanced applications.
Uniqueness
(E)-2,5-dioxopyrrolidin-1-yl 17-bromo-4,7,10,13-tetraoxaheptadec-15-en-1-oate stands out due to its combination of a bromine atom with multiple ether linkages, which is not commonly found in other compounds. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C17H26BrNO8 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H26BrNO8/c18-6-1-2-7-23-9-11-25-13-14-26-12-10-24-8-5-17(22)27-19-15(20)3-4-16(19)21/h1-2H,3-14H2/b2-1+ |
InChIキー |
WSWPUIFOGNMUKF-OWOJBTEDSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOC/C=C/CBr |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCC=CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



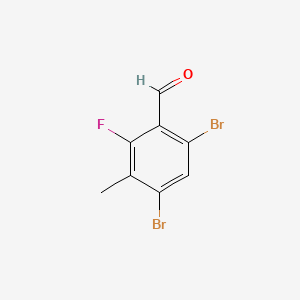
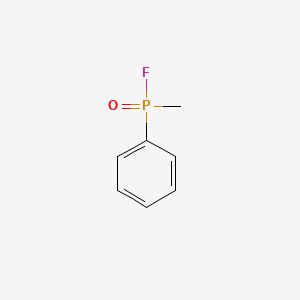
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)

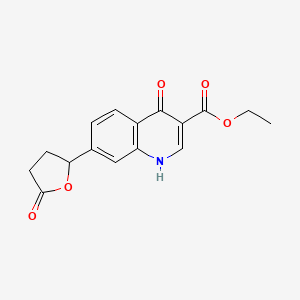
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
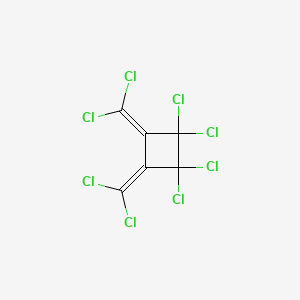
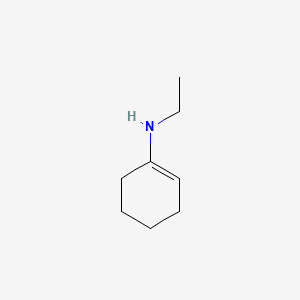
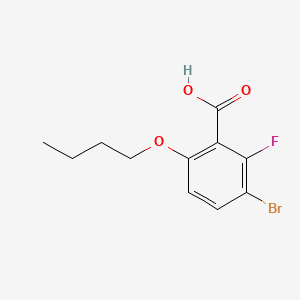
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)

